molecular formula C8H10FNO2 B13663023 Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13663023
M. Wt: 171.17 g/mol
InChI Key: LJQPZDHZBDAYON-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a fluoro group at the 4-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Oxidized pyrrole compounds.

    Reduction: Reduced pyrrole derivatives.

    Hydrolysis: 4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its target, while the ester group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3

InChI Key

LJQPZDHZBDAYON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)F)C

Origin of Product

United States

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